N,N-diethyl-6-hydrazinylpyridine-3-sulfonamide
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Overview
Description
Preparation Methods
The synthesis of N,N-diethyl-6-hydrazinylpyridine-3-sulfonamide involves multiple steps. The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
N,N-diethyl-6-hydrazinylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
N,N-diethyl-6-hydrazinylpyridine-3-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-diethyl-6-hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of bacterial growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
N,N-diethyl-6-hydrazinylpyridine-3-sulfonamide can be compared with other similar compounds, such as:
N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide: Similar in structure but with different positional isomers, leading to variations in reactivity and biological activity.
N,N-diethyl-6-hydrazinylpyridine-2-sulfonamide:
The uniqueness of this compound lies in its specific structural configuration, which imparts unique reactivity and biological activity compared to its isomers .
Properties
IUPAC Name |
N,N-diethyl-6-hydrazinylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S/c1-3-13(4-2)16(14,15)8-5-6-9(12-10)11-7-8/h5-7H,3-4,10H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONANFVOQDHHSGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN=C(C=C1)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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